

Validating Cough Frequency as a Primary Endpoint for Gefapixant in Chronic Cough

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A Comparative Guide for Researchers and Drug Development Professionals

The landscape of clinical trials for refractory and unexplained chronic cough is evolving, with a growing emphasis on objective, quantifiable endpoints. This guide provides a comprehensive analysis of the use of 24-hour cough frequency as the primary endpoint in the pivotal clinical trials for **Gefapixant**, a selective P2X3 receptor antagonist. It compares this objective measure with patient-reported outcomes (PROs) commonly used for other chronic cough therapies and presents the supporting data and methodologies to validate its use.

Gefapixant's Mechanism of Action: Targeting the P2X3 Pathway

Gefapixant is a first-in-class, orally administered, selective antagonist of the P2X3 receptor.[1] These receptors are ATP-gated ion channels located on sensory C-fibers in the airways.[2] In response to inflammation or irritation, extracellular ATP is released, which then binds to and activates P2X3 receptors on these sensory nerves. This activation is believed to trigger the cough reflex. By blocking this interaction, **Gefapixant** aims to reduce the hypersensitivity of the cough reflex arc.





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Gefapixant's mechanism of action in the cough reflex pathway.

Clinical Evidence: The COUGH-1 and COUGH-2 Trials

The efficacy of **Gefapixant** was primarily established in two large, randomized, double-blind, placebo-controlled Phase 3 trials: COUGH-1 and COUGH-2.[1][3][4] The primary endpoint for both studies was the change in 24-hour cough frequency.

Data Summary: 24-Hour Cough Frequency

The results from the 45 mg twice-daily dose of **Gefapixant** demonstrated a statistically significant reduction in 24-hour cough frequency compared to placebo.



Trial	Treatment Group	Baseline (Coughs/Ho ur, Mean)	Post- Treatment (Coughs/Ho ur, Mean)	Reduction from Baseline (%)	Placebo- Adjusted Reduction (%)
COUGH-1 (12 Weeks)	Gefapixant 45 mg	~18	~7	62%	18.45%
Placebo	~23	~10	-	-	
COUGH-2 (24 Weeks)	Gefapixant 45 mg	~19	~7	63%	14.64%
Placebo	~19	~8	-	-	

Data sourced from Merck & Co. press releases and trial publications.

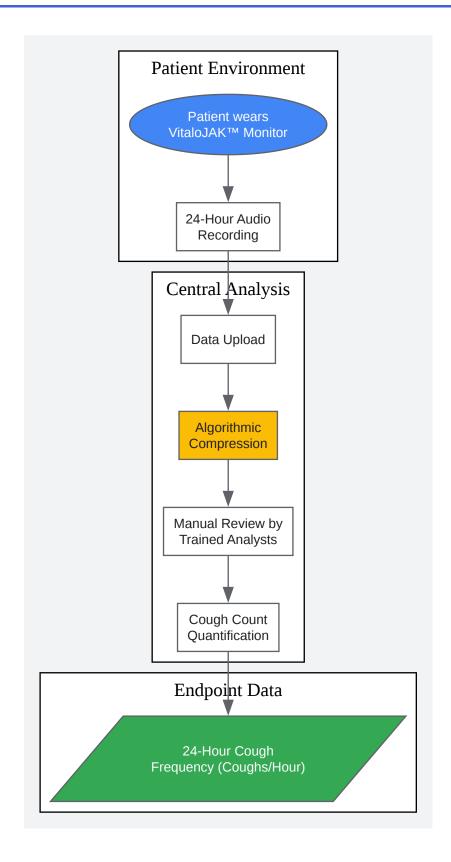
Experimental Protocol: Measuring Cough Frequency

The primary endpoint in the COUGH-1 and COUGH-2 trials was measured using an ambulatory digital audio recording device, the VitaloJAK™ monitor. This system is a validated, world-leading method for providing objective cough frequency data in clinical trials.

Methodology

- Data Acquisition: Patients wear the portable VitaloJAK™ device, which continuously records audio for a 24-hour period in their everyday environment.
- Data Processing: The 24-hour audio files are uploaded to a central data management system. A proprietary algorithm is used to compress the audio file by removing non-cough sounds, significantly reducing the file size for efficient analysis.
- Manual Analysis: The compressed audio file is then manually reviewed by trained analysts
 who identify and tag each individual cough.
- Quantification: The total number of coughs is counted, and the 24-hour cough frequency (coughs per hour) is calculated.





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Experimental workflow for 24-hour cough frequency monitoring.





Comparison with Alternative Endpoints

While objective cough frequency is a robust primary endpoint, other treatments for refractory chronic cough have often relied on patient-reported outcomes (PROs). Understanding the differences is crucial for interpreting clinical trial data.

Patient-Reported Outcomes (PROs)

PROs are subjective measures that capture the patient's experience of their condition. Common PROs in chronic cough trials include:

- Leicester Cough Questionnaire (LCQ): A validated, 19-item questionnaire assessing the impact of cough on physical, psychological, and social aspects of a patient's life. The total score ranges from 3 to 21, with a higher score indicating a better quality of life. A change of 1.3 points is considered the minimal important difference (MID).
- Cough Severity Visual Analogue Scale (VAS): A simple scale where patients rate their cough severity on a 100mm line, from "no cough" to "worst cough imaginable."

Comparison of Primary Endpoints in Chronic Cough Trials



Treatment	Mechanism of Action	Primary Endpoint	Key Findings
Gefapixant	P2X3 Receptor Antagonist	24-Hour Cough Frequency (Objective)	Statistically significant reduction in coughs per hour.
Gabapentin	Neuromodulator	Leicester Cough Questionnaire (LCQ) (Subjective)	Significant improvement in cough-specific quality of life.
Pregabalin	Neuromodulator	Cough Severity VAS (Subjective)	In a trial for lung cancer-related cough, did not show significant improvement over placebo.

Validating Objective vs. Subjective Endpoints

The choice of a primary endpoint has significant implications for trial design and interpretation.

- Objectivity and Reliability: 24-hour cough frequency provides an objective, quantifiable measure of treatment effect, free from patient perception bias. The use of validated systems like VitaloJAK™ ensures high reliability and reproducibility.
- Patient-Centricity: PROs, like the LCQ, are inherently patient-centric and measure the impact of the cough on a patient's quality of life, which is a critical aspect of treatment success.
- Correlation: Studies have shown that the correlation between objective cough frequency and subjective PROs is often weak to moderate. This suggests that these two types of endpoints measure different aspects of the cough experience. While a reduction in cough frequency is expected to improve quality of life, the degree of improvement can vary between individuals.

The use of 24-hour cough frequency as the primary endpoint for **Gefapixant**, supported by secondary endpoints including the LCQ, provides a comprehensive assessment of treatment



efficacy. This dual approach of an objective primary endpoint with a supportive subjective secondary endpoint is becoming a new standard in chronic cough clinical trials.

Conclusion

The use of 24-hour cough frequency as the primary endpoint in the **Gefapixant** Phase 3 trials is well-supported by a robust and validated methodology. This objective measure provides a clear, quantifiable assessment of the drug's efficacy in reducing the cardinal symptom of refractory chronic cough. While patient-reported outcomes remain crucial for understanding the broader impact of treatment on quality of life, the validation of an objective endpoint like cough frequency marks a significant advancement in the clinical development of novel antitussive therapies. This approach allows for a more precise evaluation of a drug's mechanism of action and its direct impact on the pathophysiology of cough. For researchers and drug developers, the successful implementation of this endpoint in the **Gefapixant** program provides a strong precedent for future clinical trials in this field.

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